1-(4-phenoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Overview
Description
The compound “6-(4-((4-Phenoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a piperazine ring, and a triazolo-pyridazine ring . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring attached to a piperazine ring via a sulfonyl group, and a triazolo-pyridazine ring attached to the piperazine ring . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and rings. For example, the phenyl ring might undergo electrophilic aromatic substitution reactions, while the piperazine ring might undergo reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and rings. For example, the presence of the phenyl and triazolo-pyridazine rings might increase the compound’s hydrophobicity, while the presence of the piperazine ring might make the compound more polar .Mechanism of Action
Target of Action
The compound 6-(4-((4-Phenoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets, leading to changes in the biological system . They are capable of binding in the biological system with a variety of enzymes and receptors .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the incorporation of a piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its physical and chemical properties, and to assess its safety and potential hazards .
Biochemical Analysis
Biochemical Properties
The compound 6-(4-((4-Phenoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is known to interact with a variety of enzymes and receptors . These interactions are believed to be due to the presence of the triazole nucleus, which is a nitrogenous heterocyclic moiety
Cellular Effects
The cellular effects of 6-(4-((4-Phenoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine are diverse and depend on the specific cellular context. It has been suggested that the compound may have potential antitumor activities against certain cell lines . The exact mechanisms through which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being explored.
Molecular Mechanism
At the molecular level, 6-(4-((4-Phenoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is thought to exert its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes
Properties
IUPAC Name |
6-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c28-31(29,19-8-6-18(7-9-19)30-17-4-2-1-3-5-17)26-14-12-25(13-15-26)21-11-10-20-23-22-16-27(20)24-21/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLRPNCMSXPNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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